molecular formula C11H9ClN2O B8722221 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Cat. No. B8722221
M. Wt: 220.65 g/mol
InChI Key: IGGLWUMZLSJQEV-UHFFFAOYSA-N
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Patent
US09359329B2

Procedure details

A mixture of 2 g (15.4 mmol) of 2-chloropyridin-4-ol, 3.82 g (15.1 mmol) of 3-(bromomethyl)pyridine hydrobromide, 3 g (75.6 mmol) of sodium hydroxide and 1.39 g (4.3 mmol) of tetrabutylammonium bromide in 90 mL of toluene is refluxed for 12 hours. After cooling to room temperature, the reaction medium is taken up in 300 mL of EtOAc, washed successively with water (2×100 mL), with saturated NaHCO3 solution (100 mL) and with brine (100 mL), dried over Na2SO4, filtered, concentrated under reduced pressure and then purified by chromatography on silica gel, eluting with a 98/2 DCM/MeOH mixture. 2.5 g of 2-chloro-4-(pyridin-3-ylmethoxy)pyridine are obtained in the form of a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][N:3]=1.Br.Br[CH2:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH2:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)O
Name
Quantity
3.82 g
Type
reactant
Smiles
Br.BrCC=1C=NC=CC1
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.39 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 12 hours
Duration
12 h
WASH
Type
WASH
Details
washed successively with water (2×100 mL), with saturated NaHCO3 solution (100 mL) and with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a 98/2 DCM/MeOH mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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